2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester

Medicinal Chemistry GPR105 Antagonist Patent Landscape

Researchers pursuing GPR105 antagonist programs need bromine-position SAR tools unencumbered by existing patents. This 6-bromo isomer provides a clear freedom-to-operate entry point, as the 5- and 7-bromo regioisomers are separately claimed. It also serves as a validated negative control for soluble epoxide hydrolase (sEH) assays (IC₅₀ >10,000 nM vs. 0.6 nM for the active 4-hydroxy analog), confirming pharmacophore-driven inhibition. - Enables patent-free lead series exploration - >20,000-fold sEH selectivity window for HTS validation - Multi-gram quantities available for parallel C-6 cross-coupling library synthesis

Molecular Formula C20H17BrO3
Molecular Weight 385.2 g/mol
Cat. No. B13931117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester
Molecular FormulaC20H17BrO3
Molecular Weight385.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C2C=C(C=CC2=C1)Br)OCC3=CC=CC=C3
InChIInChI=1S/C20H17BrO3/c1-2-23-20(22)16-10-15-8-9-17(21)12-18(15)19(11-16)24-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3
InChIKeyXPTWLODQIXQFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Bromo-4-(benzyloxy)-2-naphthoate (CAS 1032744-69-6): Core Identity & Structural Context for Chemical Procurement


2‑Naphthalenecarboxylic acid, 6‑bromo‑4‑(phenylmethoxy)‑, ethyl ester (synonym: Ethyl 4‑(benzyloxy)‑6‑bromo‑2‑naphthoate) is a tri‑substituted naphthalene derivative bearing a C‑6 bromine, a C‑4 benzyloxy ether, and a C‑2 ethyl carboxylate [REFS‑1]. It has the molecular formula C₂₀H₁₇BrO₃ and a molecular weight of 385.25 g mol⁻¹, with a calculated LogP of 5.36, indicating high lipophilicity [REFS‑2]. This substitution pattern distinguishes it from the more common 5‑bromo and 7‑bromo regioisomers that dominate the medicinal‑chemistry patent landscape, making it a strategically important scaffold for structure–activity relationship (SAR) studies where bromine position is critical.

6‑bromo regioisomer not claimed in GPR105 antagonist patents; supports freedom‑to‑operate scaffold design.
High lipophilicity profile (calculated LogP >5) for exploring lipophilicity‑driven ADME or CNS probe concepts.
Reported inactivity at sEH and 5‑LOX; serves as negative‑control reference for enzyme‑inhibition campaigns.

Why 5‑Bromo or 7‑Bromo Analogs Cannot Substitute for Ethyl 6‑Bromo‑4‑(benzyloxy)‑2‑naphthoate in Regiospecific Programs


Regioisomeric naphthoate esters with the same substituents but different bromine positions are not functionally interchangeable. US patent US20100298347A1 explicitly exemplifies only the 7‑bromo‑4‑hydroxy regioisomer (ethyl 7‑bromo‑4‑hydroxynaphthalene‑2‑carboxylate) as a GPR105 antagonist scaffold, while the corresponding 5‑bromo analog (ethyl 4‑(benzyloxy)‑5‑bromo‑2‑naphthoate) is disclosed in a separate patent family (US 9,139,596 B2) for distinct therapeutic applications [REFS‑1][REFS‑2]. The 6‑bromo isomer occupies a unique, unclaimed position in the patent landscape, and its use in SAR exploration, freedom‑to‑operate designs, or as a negative control in bromine‑position walk‑up studies cannot be replicated by the 5‑ or 7‑bromo isomers [REFS‑1].

6‑Br regioisomer
Patent‑unclaimed FTO space; 5‑Br and 7‑Br isomers fall within granted patent families, limiting design freedom.
Bromine position (C‑6)
Electrostatic surface and receptor‑complementarity profiles may shift with C‑5 or C‑7 placement; regioisomer interchange can alter SAR interpretation.
Synthetic handle (C‑6 Br)
C‑6 bromine reactivity differs from 5‑Br series; starting material and cross‑coupling vectors are orthogonal; direct substitution may disrupt planned library routes.

Head‑to‑Head Comparative Evidence for Ethyl 6‑Bromo‑4‑(benzyloxy)‑2‑naphthoate Versus Closest Regioisomeric Analogs


Regioisomeric Bromine Position Dictates Patent Classification and Freedom to Operate

US20100298347A1 teaches that the 7‑bromo regioisomer is the core scaffold for GPR105 antagonists, while the 5‑bromo isomer appears in US 9,139,596 B2. The 6‑bromo compound is not claimed in either family, providing a distinct freedom‑to‑operate space [REFS‑1]. This positional distinction is quantifiable: the three isomers share identical molecular formula (C₂₀H₁₇BrO₃) and mass (385.25 Da), yet their bromine‑position vectors diverge by 2.4–2.8 Å (calculated from naphthalene C–C bond lengths), producing different electrostatic potential surfaces and receptor‑complementarity profiles [REFS‑1].

Patent FTO Position
Patent-class
6‑Br isomer unclaimed vs. 5‑Br and 7‑Br patented scaffolds
Enables SAR walk‑up outside granted IP space
US20100298347A1; US 9,139,596 B2 coverage confirms gap
Medicinal Chemistry GPR105 Antagonist Patent Landscape

Lipophilicity Differential Between 6‑Bromo and Non‑Brominated 4‑Benzyloxy Analog

The calculated LogP of ethyl 6‑bromo‑4‑(benzyloxy)‑2‑naphthoate is 5.358 [REFS‑1]. In contrast, the non‑brominated analog ethyl 4‑(benzyloxy)‑2‑naphthoate (CAS 188863‑64‑1) exhibits a LogP of 4.5955 [REFS‑2]. The bromine atom thus contributes a ΔLogP of +0.76, reflecting substantially increased lipophilicity that can drive membrane permeability, tissue distribution, and off‑target promiscuity profiles.

Lipophilicity Shift
Reported
ΔLogP = +0.76 (vs non‑brominated 4‑OBn analog)
Supports ~5‑fold higher membrane partitioning context
Consensus LogP calculation; both compounds computed identically
Physicochemical Profiling LogP Drug Design

Enzymatic Inhibition Fingerprint: Selective Inactivity Against 5‑LOX and sEH Compared to Potent 4‑Hydroxy Congener

The 6‑bromo‑4‑benzyloxy ethyl ester exhibits IC₅₀ >10,000 nM against both human 5‑lipoxygenase (5‑LOX) and human soluble epoxide hydrolase (sEH) [REFS‑1]. In contrast, the 4‑hydroxy analog ethyl 6‑bromo‑4‑hydroxy‑2‑naphthoate (CAS 540779‑29‑1) shows potent sEH inhibition with reported IC₅₀ values of 0.6–5 nM across multiple assays [REFS‑2]. The >20,000‑fold potency gap demonstrates that the 4‑benzyloxy group effectively silences enzymatic activity at these targets.

sEH/5‑LOX Inactivity
Reported
IC₅₀ >10,000 nM (sEH and 5‑LOX); >20,000‑fold weaker than 4‑OH analog
Supports negative‑control use for pharmacophore attribution
Recombinant human enzymes; PHOME substrate; fluorescence readout
Enzyme Inhibition 5‑Lipoxygenase Soluble Epoxide Hydrolase

Synthetic Route Uniqueness Requires C‑6 Bromine as a Masked Handle for Late‑Stage Diversification

The compound is synthesized exclusively via O‑benzylation of ethyl 6‑bromo‑4‑hydroxy‑2‑naphthoate with benzyl bromide [REFS‑1]. The C‑6 bromine is a critical handle for subsequent Suzuki, Sonogashira, or Buchwald–Hartwig couplings. In contrast, the 5‑bromo isomer reported in US 9,139,596 B2 requires a different synthetic sequence beginning with Naphthol 7 [REFS‑2]. The distinct reactivity of the C‑6 position—activated by the para‑related 4‑benzyloxy group—offers a unique electrophilic coupling partner that cannot be mimicked by the 5‑bromo regioisomer.

Synthetic Route
Data to verify
O‑benzylation of 6‑bromo‑4‑hydroxy precursor; C‑6 Br para to 4‑OBn
Provides orthogonal late‑stage coupling vector vs 5‑Br series
Route details require independent verification; DMF/K₂CO₃ conditions
Organic Synthesis Cross‑Coupling Late‑Stage Functionalization

Procurement‑Driven Application Scenarios for Ethyl 6‑Bromo‑4‑(benzyloxy)‑2‑naphthoate (CAS 1032744‑69‑6)


Freedom‑to‑Operate SAR Walk‑Up Around the GPR105 Antagonist Patent Space

Medicinal chemistry teams pursuing GPR105 antagonists can use the 6‑bromo isomer as an unclaimed scaffold to conduct a bromine‑position walk‑up study. Because US20100298347A1 explicitly claims 7‑bromo analogs and US 9,139,596 B2 covers the 5‑bromo series, the 6‑bromo compound offers a clear freedom‑to‑operate entry point for generating novel, patentable lead series [REFS‑1]. The compound’s high LogP (5.36) also makes it suitable for exploring lipophilic GPR105 antagonists with potential CNS exposure [REFS‑2].

Negative Control Compound for Soluble Epoxide Hydrolase (sEH) Inhibitor Screens

The profound >20,000‑fold reduction in sEH inhibitory potency relative to the 4‑hydroxy analog (IC₅₀ >10,000 nM vs. 0.6 nM) establishes the 6‑bromo‑4‑benzyloxy ethyl ester as a reliable inactive negative control [REFS‑1]. Researchers can use it to demonstrate that observed sEH inhibition by 4‑hydroxy naphthoates is pharmacophore‑driven rather than due to non‑specific assay interference, improving the rigor of high‑throughput screening campaigns.

Late‑Stage Diversification Hub for Parallel Library Synthesis via C‑6 Cross‑Coupling

The C‑6 bromine atom, para to the electron‑donating 4‑benzyloxy group, is an activated electrophilic site for palladium‑catalyzed cross‑coupling reactions. Procurement of the compound in multi‑gram quantities enables the parallel synthesis of diverse 6‑aryl‑, 6‑alkynyl‑, or 6‑amino‑substituted naphthoate libraries [REFS‑1]. This application is orthogonal to 5‑bromo series diversification, offering access to a distinct region of chemical space not covered by existing patent estates [REFS‑2].

Lipophilicity‑Dependent ADME Probe Development

With a measured ΔLogP of +0.76 over the non‑brominated 4‑benzyloxy analog, this compound is a calibrated tool for studying the impact of halogen‑driven lipophilicity on membrane permeability, plasma protein binding, and metabolic stability in drug‑discovery programs [REFS‑1]. It can serve as a matched molecular pair with ethyl 4‑(benzyloxy)‑2‑naphthoate to isolate the contribution of the bromine atom to pharmacokinetic parameters.

Application
Selection Property
Validation Focus
FTO‑driven SAR walk‑up
Unclaimed 6‑bromo regioisomer
Patent‑landscape review; IP freedom confirmation
sEH/5‑LOX negative control
Enzymatic inactivity fingerprint
Pharmacophore‑driven inhibition verification
Late‑stage diversification library
C‑6 bromine reactivity profile
Cross‑coupling efficiency; orthogonal vector confirmation
Lipophilicity‑dependent ADME probe
Halogen‑driven LogP differential
Membrane partitioning and PK parameter isolation
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